tert-butyl 4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common name, and structural formula.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for the reaction.Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo, including its reactivity and the conditions required for these reactions.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and spectral data.Scientific Research Applications
Synthesis as Anticancer Drug Intermediate
tert-butyl 4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate serves as a crucial intermediate in the development of small molecule anticancer drugs. A study by Zhang et al. (2018) established a high-yield synthetic method for this compound, highlighting its significance in targeting the PI3K/AKT/mTOR pathway in cancer treatment. This pathway plays a critical role in cell growth and survival, making it a desired target for therapeutic interventions. The synthesis process involves nucleophilic substitution, oxidation, halogenation, and elimination reactions, with the structure confirmed by 1 H NMR. The method yields significant advancements in the optimization and development of antitumor inhibitors, with a total yield of up to 71.4% (Zhang, Ye, Xu, & Xu, 2018).
Role in Organic Synthesis
This compound and related tert-butyl phenylazocarboxylates are versatile building blocks in synthetic organic chemistry. Jasch et al. (2012) describe their application in nucleophilic substitutions and radical reactions, including modifications of the benzene ring and the generation of aryl radicals. Such reactivity patterns underscore the compound's utility in creating diverse organic molecules, potentially leading to novel therapeutic agents (Jasch, Höfling, & Heinrich, 2012).
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound and the hazards associated with it.
Future Directions
This involves predicting or discussing potential future research directions or applications of the compound based on its properties and reactivity.
properties
IUPAC Name |
tert-butyl 4-(2-oxo-3H-benzimidazol-1-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-17(2,3)23-16(22)19-10-8-12(9-11-19)20-14-7-5-4-6-13(14)18-15(20)21/h4-8H,9-11H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPORTGDSYEEKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)N2C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.